Tetomilast
概要
説明
Tetomilast, also known as OPC-6535, is a small molecule that has been used in trials studying the treatment of Crohn Disease, Ulcerative Colitis, and Chronic Obstructive Pulmonary Disease . It was developed by Zhejiang Otsuka Pharmaceutical Co., Ltd. and Otsuka Pharmaceutical Co., Ltd .
Molecular Structure Analysis
Tetomilast has a molecular weight of 370.422 and a chemical formula of C19H18N2O4S . It belongs to the class of organic compounds known as pyridinecarboxylic acids, which are compounds containing a pyridine ring bearing a carboxylic acid group .Chemical Reactions Analysis
Tetomilast was originally developed as a compound inhibiting superoxide production in neutrophils . It suppresses the production of proinflammatory cytokines from human monocytes and CD4 cells .Physical And Chemical Properties Analysis
Tetomilast is a small molecule with a chemical formula of C19H18N2O4S . Its calculated molecular properties are available for small molecules and natural products (not peptides). These properties were generated using the CDK toolkit .科学的研究の応用
Inflammatory Bowel Disease (IBD)
- Scientific Field : Gastroenterology
- Application Summary : Tetomilast has been identified as a potential treatment for IBD due to its ability to inhibit Phosphodiesterase 4 (PDE4) and modulate intracellular signals and gene transcription . This results in elevated intracellular levels of cyclic Adenosine Monophosphate (cAMP), which down-regulates the release of pro-inflammatory cytokines in the mucosa of IBD patients .
- Methods of Application : Animal studies have shown beneficial effects of PDE4 inhibitors, such as Tetomilast, in experimental models of colitis . The specific methods of application or experimental procedures were not detailed in the source.
- Results/Outcomes : The studies demonstrated that PDE4 inhibitors ameliorate the clinical score and also the expression of TNF-α in murine colitis .
Ulcerative Colitis
- Scientific Field : Gastroenterology
- Application Summary : Tetomilast, a novel thiazole compound, inhibits phosphodiesterase-4 and proinflammatory functions of leukocytes including superoxide production and cytokine release . It has been studied as a potential treatment for active ulcerative colitis .
- Methods of Application : In a randomized, placebo-controlled, Phase II study, patients with mildly to moderately active ulcerative colitis were given an oral, once-daily dose of placebo or Tetomilast 25 mg or 50 mg for 8 weeks .
Inflammatory Bowel Disease (IBD)
- Scientific Field : Gastroenterology
- Application Summary : Tetomilast has been identified as a potential treatment for IBD due to its ability to inhibit Phosphodiesterase 4 (PDE4) and modulate intracellular signals and gene transcription . This results in elevated intracellular levels of cyclic Adenosine Monophosphate (cAMP), which down-regulates the release of pro-inflammatory cytokines in the mucosa of IBD patients .
- Methods of Application : Animal studies have shown beneficial effects of PDE4 inhibitors, such as Tetomilast, in experimental models of colitis . The specific methods of application or experimental procedures were not detailed in the source.
- Results/Outcomes : The studies demonstrated that PDE4 inhibitors ameliorate the clinical score and also the expression of TNF-α in murine colitis .
Ulcerative Colitis
- Scientific Field : Gastroenterology
- Application Summary : Tetomilast, a novel thiazole compound, inhibits phosphodiesterase-4 and proinflammatory functions of leukocytes including superoxide production and cytokine release . It has been studied as a potential treatment for active ulcerative colitis .
- Methods of Application : In a randomized, placebo-controlled, Phase II study, patients with mildly to moderately active ulcerative colitis were given an oral, once-daily dose of placebo or Tetomilast 25 mg or 50 mg for 8 weeks .
Inflammatory Bowel Disease (IBD)
- Scientific Field : Gastroenterology
- Application Summary : Tetomilast has been identified as a potential treatment for IBD due to its ability to inhibit Phosphodiesterase 4 (PDE4) and modulate intracellular signals and gene transcription . This results in elevated intracellular levels of cyclic Adenosine Monophosphate (cAMP), which down-regulates the release of pro-inflammatory cytokines in the mucosa of IBD patients .
- Methods of Application : Animal studies have shown beneficial effects of PDE4 inhibitors, such as rolipram, mesopram, roflumilast, and tetomilast in experimental models of colitis . The specific methods of application or experimental procedures were not detailed in the source.
- Results/Outcomes : The studies demonstrated that PDE4 inhibitors ameliorate the clinical score and also the expression of TNF-α in murine colitis .
Ulcerative Colitis
- Scientific Field : Gastroenterology
- Application Summary : Tetomilast, a novel thiazole compound, inhibits phosphodiesterase-4 and proinflammatory functions of leukocytes including superoxide production and cytokine release . It has been studied as a potential treatment for active ulcerative colitis .
- Methods of Application : In a randomized, placebo-controlled, Phase II study, patients with mildly to moderately active ulcerative colitis were given an oral, once-daily dose of placebo or Tetomilast 25 mg or 50 mg for 8 weeks .
将来の方向性
特性
IUPAC Name |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHURGONHZNJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163149 | |
Record name | Tetomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetomilast | |
CAS RN |
145739-56-6 | |
Record name | Tetomilast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145739566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetomilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05298 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetomilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETOMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6RXB5KF56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。